Cas no 2228513-97-9 (5-bromo-2-(prop-2-yn-1-yl)-1H-indole)

5-Bromo-2-(prop-2-yn-1-yl)-1H-indole is a halogenated indole derivative featuring a propargyl substituent at the 2-position and a bromine atom at the 5-position of the indole core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromine moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the propargyl group offers a handle for further functionalization via click chemistry or alkyne-based transformations. Its well-defined structure and stability make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions to preserve its reactivity.
5-bromo-2-(prop-2-yn-1-yl)-1H-indole structure
2228513-97-9 structure
商品名:5-bromo-2-(prop-2-yn-1-yl)-1H-indole
CAS番号:2228513-97-9
MF:C11H8BrN
メガワット:234.091921806335
CID:6524635
PubChem ID:165714210

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(prop-2-yn-1-yl)-1H-indole
    • EN300-1918304
    • 2228513-97-9
    • インチ: 1S/C11H8BrN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h1,4-7,13H,3H2
    • InChIKey: BVVUXWINKZGGGN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C=C(CC#C)N2

計算された属性

  • せいみつぶんしりょう: 232.98401g/mol
  • どういたいしつりょう: 232.98401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 15.8Ų

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1918304-0.1g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
0.1g
$1257.0 2023-09-17
Enamine
EN300-1918304-0.05g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
0.05g
$1200.0 2023-09-17
Enamine
EN300-1918304-1.0g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
1g
$1429.0 2023-05-31
Enamine
EN300-1918304-0.25g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
0.25g
$1315.0 2023-09-17
Enamine
EN300-1918304-1g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
1g
$1429.0 2023-09-17
Enamine
EN300-1918304-10g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
10g
$6144.0 2023-09-17
Enamine
EN300-1918304-0.5g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
0.5g
$1372.0 2023-09-17
Enamine
EN300-1918304-5.0g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
5g
$4143.0 2023-05-31
Enamine
EN300-1918304-10.0g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
10g
$6144.0 2023-05-31
Enamine
EN300-1918304-2.5g
5-bromo-2-(prop-2-yn-1-yl)-1H-indole
2228513-97-9
2.5g
$2800.0 2023-09-17

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 関連文献

5-bromo-2-(prop-2-yn-1-yl)-1H-indoleに関する追加情報

5-Bromo-2-(prop-2-yn-1-yl)-1H-indole: A Comprehensive Overview

The compound 5-bromo-2-(prop-2-yn-1-yl)-1H-indole, also known by its CAS number 2228513979, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This indole derivative is characterized by its unique structure, which includes a bromine substituent at the 5-position and a propargyl group at the 2-position. The indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, forms the foundation of this compound. The presence of the propargyl group introduces additional functionality, making this molecule a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of 5-bromo-2-(prop-2-yn-1-yl)-1H-indole in drug discovery. Researchers have explored its role as a kinase inhibitor, demonstrating its ability to modulate key signaling pathways involved in cancer progression. The bromine substituent at the 5-position plays a critical role in enhancing the molecule's binding affinity to target proteins, while the propargyl group provides flexibility for further functionalization. These properties make it an attractive candidate for developing novel therapeutic agents.

In addition to its biological applications, this compound has found utility in materials science. The indole framework is known for its aromaticity and conjugation, which contribute to electronic properties suitable for applications in organic electronics. Recent advancements have shown that derivatives of 5-bromo-2-(propargyl)-indole can be used as precursors for synthesizing advanced materials such as organic semiconductors and conductive polymers. These materials exhibit promising electronic characteristics, making them candidates for next-generation electronic devices.

The synthesis of 5-bromo-2-(propargyl)-indole typically involves multi-step processes that leverage modern organic synthesis techniques. One common approach involves the Friedlander synthesis, where an o-amino aryl aldehyde reacts with a ketone or aldehyde to form the indole ring. Subsequent functionalization steps introduce the bromine and propargyl groups at specific positions, ensuring precise control over the final product's structure.

Recent research has also focused on optimizing the synthesis of this compound to improve yield and efficiency. Green chemistry principles have been incorporated into these processes, reducing environmental impact while maintaining high-quality standards. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates and minimize energy consumption.

The versatility of 5-bromo-propargyl-indole extends to its applications in click chemistry. The propargyl group is highly reactive under copper-catalyzed conditions, enabling efficient cross-coupling reactions with azides or other nucleophiles. This reactivity facilitates the construction of complex molecular architectures, which are valuable in drug design and materials development.

In conclusion, 5-bromo-propargyl-indole represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future research endeavors. As scientists continue to explore its potential, this compound is expected to contribute significantly to both therapeutic innovation and material science advancements.

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